- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)
(S)-3-Cbz-amino-2-piperidone structure
Product Name:(S)-3-Cbz-amino-2-piperidone
كاس عدد:95582-17-5
وسط:C13H16N2O3
ميغاواط:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034
Update Time:2025-10-12
(S)-3-Cbz-amino-2-piperidone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- (S)-3-Cbz-amino-2-piperidone
-
- MDL: MFCD08166408
- نواة داخلي: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- مفتاح Inchi: KVHNKJHAXXEKFU-NSHDSACASA-N
- ابتسامات: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
حساب السمة
- نوعية دقيقة: 248.11600
- النظائر كتلة واحدة: 248.11609238g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 4
- تعقيدات: 301
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 67.4
- إكسلوغ 3: 1.3
الخصائص التجريبية
- اللون / الشكل: White to Yellow Solid
- كثيف: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: 101-102 ºC
- نقطة الغليان: 502.5℃at760mmHg
- الذوبان: 微溶 (1.1 g/L) (25 ºC),
- بسا: 67.43000
- لوغب: 1.91110
(S)-3-Cbz-amino-2-piperidone أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302
- تحذير: P264;P270;P301+P312;P330
- ظروف التخزين:Room temperature
(S)-3-Cbz-amino-2-piperidone بيانات الجمارك
- رمز النظام المنسق:2933790090
- بيانات الجمارك:
中国海关编码:
2933790090概述:
2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
(S)-3-Cbz-amino-2-piperidone الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180643-5g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 5g |
$654 | 2021-08-05 | |
| AstaTech | 57626-0.25/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 0.25g |
$199 | 2023-09-16 | |
| AstaTech | 57626-1/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 1g |
$359 | 2023-09-16 | |
| AstaTech | 57626-5/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 5/G |
$1176 | 2022-06-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82270-1g |
Benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95% | 1g |
¥3099.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82270-250mg |
Benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95% | 250mg |
¥969.0 | 2024-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853558-250mg |
(S)-3-(Cbz-amino)-2-piperidone |
95582-17-5 | ≥95% | 250mg |
¥558.00 | 2022-01-10 | |
| TRC | C228148-10mg |
(S)-3-Cbz-amino-2-piperidone |
95582-17-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C228148-50mg |
(S)-3-Cbz-amino-2-piperidone |
95582-17-5 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C228148-100mg |
(S)-3-Cbz-amino-2-piperidone |
95582-17-5 | 100mg |
$ 135.00 | 2022-04-01 |
(S)-3-Cbz-amino-2-piperidone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
المراجع
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
المراجع
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
المراجع
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
المراجع
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
المراجع
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV, Journal of Natural Products, 2004, 67(6), 999-1004
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
المراجع
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor, Organic Process Research & Development, 2005, 9(5), 570-576
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
المراجع
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
المراجع
- Synthesis of L-[5-11C]ornithine, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
المراجع
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
المراجع
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,
(S)-3-Cbz-amino-2-piperidone Raw materials
- (2S)-2,5-diaminopentanoic acid
- Z-Orn-Oh.hcl
- (s)-3-Aminopiperidin-2-one
- N2-Benzyloxycarbonyl-L-ornithine
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone الوثائق ذات الصلة
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
95582-17-5 ((S)-3-Cbz-amino-2-piperidone) منتجات ذات صلة
- 940868-17-7(Benzyl 2-carbamoylpiperidine-1-carboxylate)
- 133407-82-6(MG-132)
- 34079-31-7(Cbz-L-Prolinamide)
- 117591-20-5(Calpeptin)
- 133407-86-0(MG-115)
- 179915-11-8((R)-3-N-Cbz-amino-2,6-dioxo-piperidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
الموردين الموصى بهم
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة
Jiangsu Kolod Food Ingredients Co.,ltd
عضو ذهبي
مورد الصين
كميّة كبيرة